

An In-depth Technical Guide on Ent-clerodane Diterpenoids from Croton Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levatin*

Cat. No.: B241495

[Get Quote](#)

Preface: This technical guide addresses the core request for information on ent-norclerodane diterpenoids. While specific literature on such compounds from *Croton levatii* is scarce, this document provides a comprehensive overview of closely related and well-characterized ent-clerodane diterpenoids isolated from *Croton guatemalensis*. The methodologies, data, and analyses presented here are representative of the research conducted on this class of compounds and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

The focus of this guide will be on two novel ent-clerodane diterpenoids: crotoguatenoic acid A and crotoguatenoic acid B, which have been identified as potential α -glucosidase inhibitors.[\[1\]](#) [\[2\]](#)

Overview of Crotoguatenoic Acids

Crotoguatenoic acid A (2) and crotoguatenoic acid B (3) are two recently discovered ent-clerodane diterpenoids isolated from the bark of *Croton guatemalensis*.[\[1\]](#)[\[2\]](#) Their structures were elucidated through extensive spectroscopic analysis, and their absolute configurations were determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra.[\[1\]](#)[\[2\]](#) These compounds have been identified as active inhibitors of α -glucosidase from *Saccharomyces cerevisiae*, suggesting potential for further investigation in the context of diabetes research.[\[1\]](#)

Physicochemical and Spectroscopic Data

The structural elucidation of novel compounds relies on the precise measurement of their physical and spectroscopic properties. The data for crotoguatenoic acid A and B are summarized below.

Table 1: Physicochemical Properties

Property	Crotoguatenoic Acid A (2)	Crotoguatenoic Acid B (3)
Molecular Formula	$C_{22}H_{30}O_5$	$C_{20}H_{28}O_4$
Appearance	White powder	White powder
Melting Point	96 to 100 °C	154 to 156 °C
Mass Spectrometry	HRESIMS $[M-H]^-$ at m/z 373.1813 (calcd. for $C_{22}H_{29}O_5$, 373.2020)	HRESIMS $[M+H]^+$ at m/z 333.20515 (calcd. for $C_{20}H_{29}O_4$, 333.20658)

Source:[[1](#)]

Table 2: 1H and ^{13}C NMR Spectroscopic Data for Crotoguatenoic Acid A (2) in $CDCl_3$

Position	δ C (ppm)	δ H (ppm), mult. (J in Hz)
1	19.3	1.76 (m), 1.05 (m)
2	26.6	2.25 (m)
3	120.4	5.48 (t, 3.8)
4	143.6	-
5	42.1	2.37 (d, 4.3)
6	69.1	5.37 (dd, 11.8, 4.8)
7	41.2	1.95 (m), 1.63 (m)
8	37.1	1.83 (m)
9	48.9	1.15 (d, 7.8)
10	46.1	1.76 (m)
11	36.9	2.25 (m), 1.95 (m)
12	30.6	2.37 (m), 1.83 (m)
13	125.1	-
14	110.8	6.32 (dd, 1.8, 0.9)
15	141.2	7.39 (t, 1.7)
16	143.8	7.24 (dd, 1.8, 0.9)
17	16.2	1.14 (d, 6.7)
18	25.1	1.68 (s)
19	17.8	0.83 (d, 6.4)
20	177.1	-
OAc	170.2, 21.1	2.08 (s)

Source:[[1](#)]

Table 3: ^1H and ^{13}C NMR Spectroscopic Data for Crotoguatenoic Acid B (3) in CDCl_3

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	19.1	1.75 (m), 1.05 (m)
2	26.9	2.24 (m)
3	120.9	5.45 (t, 3.8)
4	143.1	-
5	42.8	2.33 (d, 4.4)
6	67.4	4.14 (dd, 11.8, 4.8)
7	41.5	1.95 (m), 1.62 (m)
8	37.0	1.83 (m)
9	49.1	1.15 (d, 7.8)
10	46.2	1.75 (m)
11	36.8	2.24 (m), 1.95 (m)
12	30.5	2.33 (m), 1.83 (m)
13	125.1	-
14	110.8	6.32 (dd, 1.8, 0.9)
15	141.2	7.39 (t, 1.7)
16	143.8	7.24 (dd, 1.8, 0.9)
17	16.2	1.14 (d, 6.7)
18	25.1	1.67 (s)
19	17.8	0.83 (d, 6.4)
20	177.5	-

Source:[[1](#)]

Experimental Protocols

Plant Material and Extraction

The bark of *Croton guatemalensis* was collected in the Department of Chimaltenango, Guatemala.^[1] An ethanol-water extract (EWE) was prepared by heating 20 g of the dried, ground plant material with 500 mL of an ethanol:water (1:1) mixture for 2 hours.^[1] The process was followed by filtration and concentration under reduced pressure to remove the ethanol. The final aqueous extract was lyophilized to yield a dry powder.^[1]

Isolation and Purification

The detailed isolation of individual compounds involved multiple chromatographic steps. The general workflow is as follows:

- Initial Fractionation: The crude EWE is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
- Further Column Chromatography: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel or other stationary phases like Sephadex LH-20.
- Semi-preparative HPLC: Final purification to yield pure compounds is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).^[3]

This multi-step process allows for the separation of structurally similar diterpenoids from the complex plant extract.

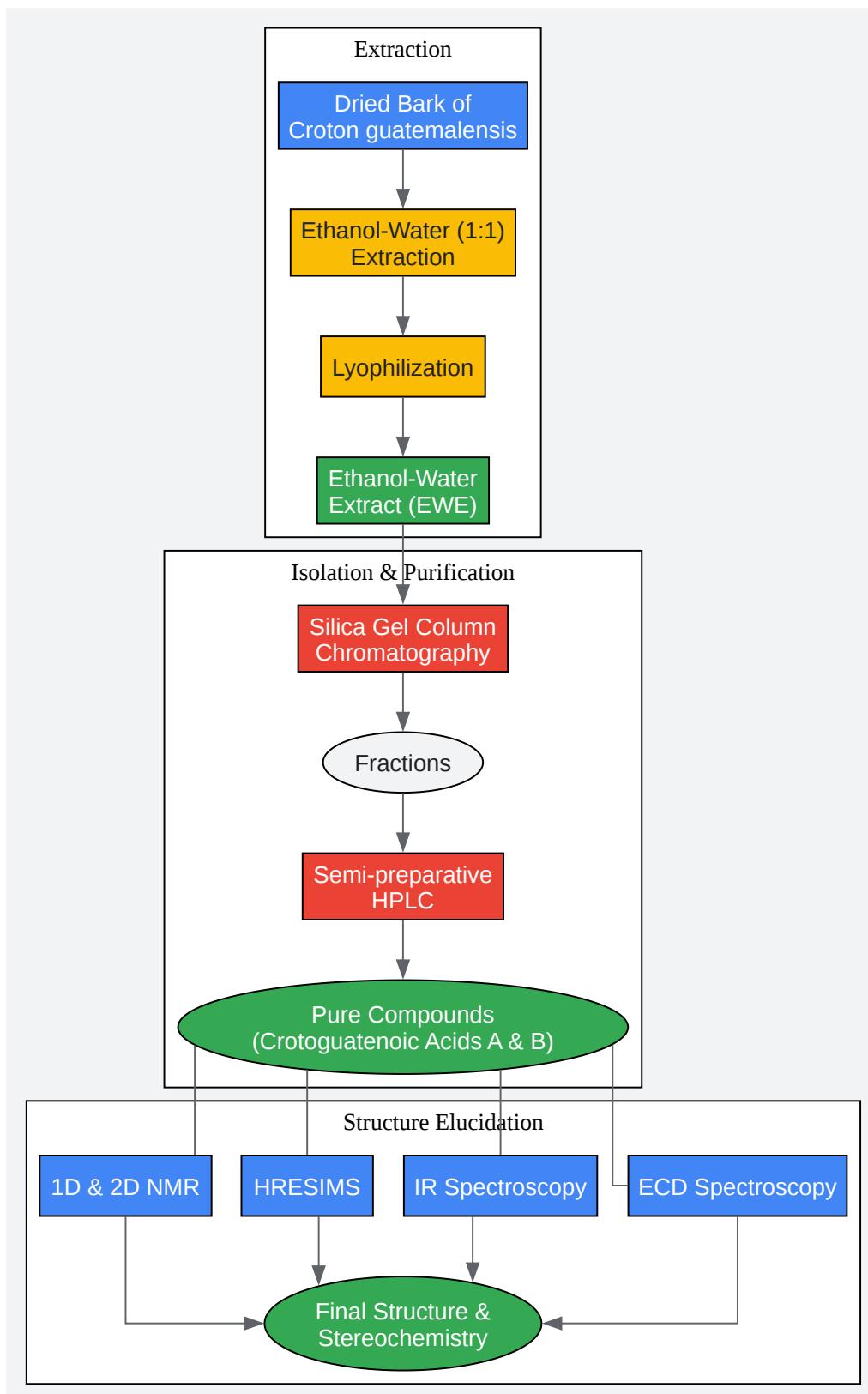
Structure Elucidation

The structures of the isolated compounds were determined using a combination of spectroscopic techniques:

- 1D NMR: ^1H and ^{13}C NMR spectra provide information on the number and type of protons and carbons in the molecule.

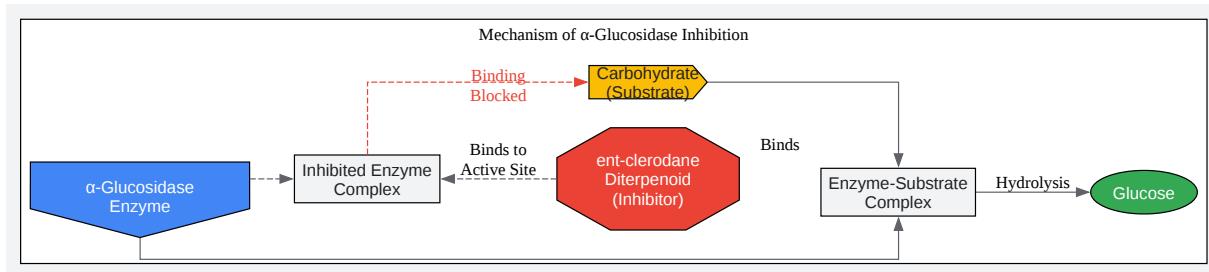
- 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.[1]
- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.[1]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and double bonds (C=C).[1]
- Electronic Circular Dichroism (ECD): Used to determine the absolute stereochemistry of chiral molecules by comparing the experimental ECD spectrum with spectra calculated for possible stereoisomers.[1][2]

Bioactivity and Mechanism of Action


α -Glucosidase Inhibition

Extracts from *C. guatemalensis* demonstrated significant inhibitory activity against α -glucosidase from *Saccharomyces cerevisiae*, with an IC_{50} value of 32 μ g/mL, which was more potent than the standard drug acarbose ($IC_{50} = 105 \mu$ g/mL).[1] Affinity-directed fractionation identified the ent-clerodane diterpenoids as the active compounds responsible for this inhibition.[1][2]

Proposed Mechanism of Action


α -Glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the intestine. Inhibition of this enzyme slows down glucose absorption, thereby reducing postprandial blood glucose levels. The ent-clerodane diterpenoids from *C. guatemalensis* are believed to bind to the active site of the α -glucosidase enzyme, preventing it from binding to its carbohydrate substrate. This inhibitory action forms the basis of their potential antihyperglycemic effect. In silico docking studies further support this hypothesis by predicting favorable binding interactions between the diterpenoids and the enzyme's active site.[1]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and structural elucidation of diterpenoids.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of α -glucosidase inhibition by ent-clerodane diterpenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from *Croton guatemalensis* Lotsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from *Croton guatemalensis* Lotsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A new nor-clerodane diterpenoid from *Croton lauioides*] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [An In-depth Technical Guide on Ent-clerodane Diterpenoids from Croton Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b241495#ent-norclerodane-diterpenoid-from-croton-levatii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com